molecular formula C11H14N2O3 B12902990 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one CAS No. 144146-94-1

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one

Cat. No.: B12902990
CAS No.: 144146-94-1
M. Wt: 222.24 g/mol
InChI Key: YTXTYZIYTYMKIG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one is a chemical compound that belongs to the class of pyrazolidinones Pyrazolidinones are known for their diverse pharmacological properties and are often used as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one typically involves the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. One common method involves the use of methacrolein or similar compounds in the presence of a catalyst such as pyrrolidine and benzoic acid. The reaction proceeds under mild conditions and yields the desired pyrazolidinone in good to excellent yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure high yield and purity. The use of organocatalysts and environmentally friendly reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Bromination: 4-Bromopyrazol-3-ol.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)pyrazolidin-3-one has several scientific research applications:

Properties

CAS No.

144146-94-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)pyrazolidin-3-one

InChI

InChI=1S/C11H14N2O3/c1-15-9-4-3-8(7-10(9)16-2)13-11(14)5-6-12-13/h3-4,7,12H,5-6H2,1-2H3

InChI Key

YTXTYZIYTYMKIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCN2)OC

Origin of Product

United States

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